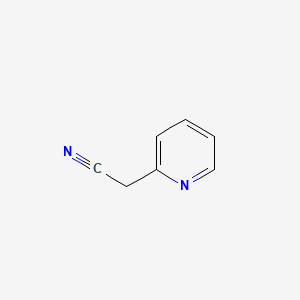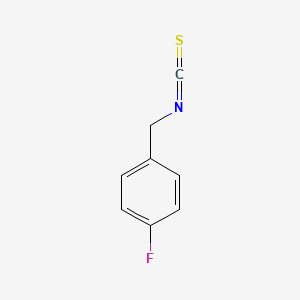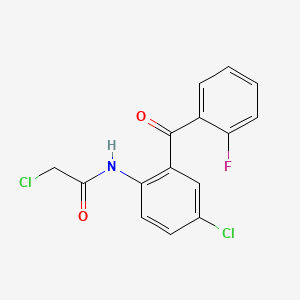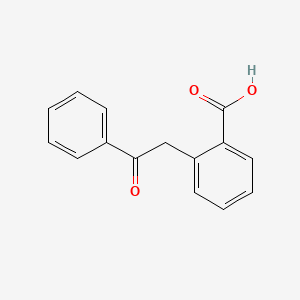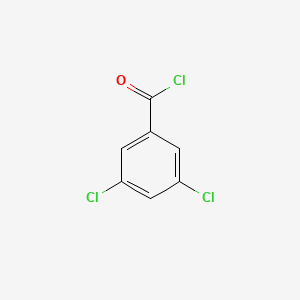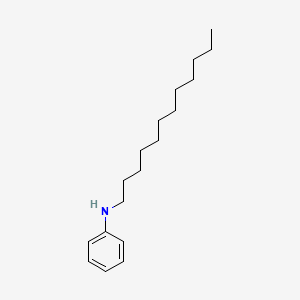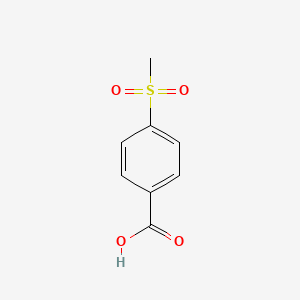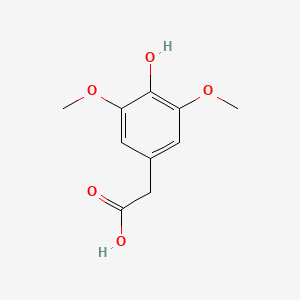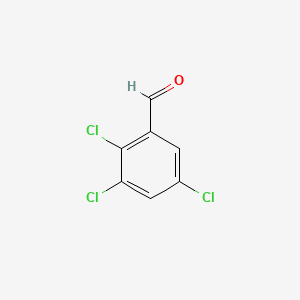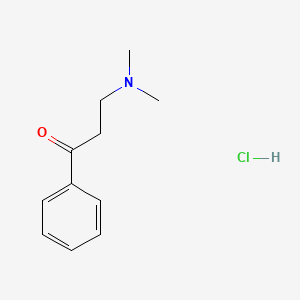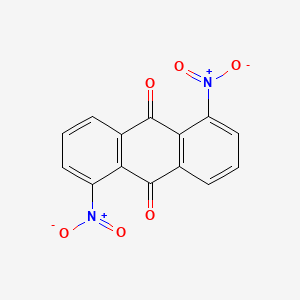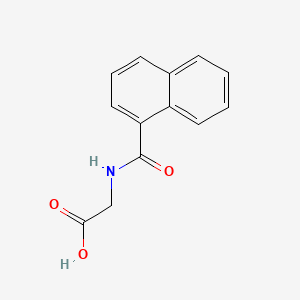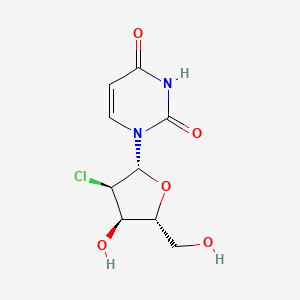
2-苯基吡啶-3-醇
概述
描述
2-Phenylpyridin-3-ol is a chemical compound with the CAS Number: 3308-02-9 and a molecular weight of 171.2 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 2-Phenylpyridin-3-ol involves the use of tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in benzene . The reaction mixture is refluxed for 4 hours .Molecular Structure Analysis
The molecular structure of 2-Phenylpyridin-3-ol contains a total of 23 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic hydroxyl, and 1 Pyridine .Chemical Reactions Analysis
The top reaction types seen in the survey were amide formation, heterocycle formation, N-arylation, CO2H deprotection, N-alkylation, reductive amination, and N-Boc deprotection .Physical And Chemical Properties Analysis
2-Phenylpyridin-3-ol is a solid at room temperature . It has a molecular weight of 171.2 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor .科学研究应用
Chemistry
Application Summary
2-Phenylpyridin-3-ol is utilized in synthetic chemistry for the preparation of various heterocyclic compounds due to its phenolic and pyridine functional groups .
Methods of Application
It undergoes reactions with pentafluoro- and pentachloropyridine, acting as an ambident nucleophile. The reactions are monitored using techniques like IR, NMR spectroscopy, and X-ray crystallography .
Results
The compound yields a mixture of products, which are confirmed by spectroscopic methods, indicating its versatility in synthetic organic chemistry .
Biology
Application Summary
In biological research, 2-Phenylpyridin-3-ol derivatives show promise in pharmacological studies, particularly in the synthesis of compounds with potential therapeutic effects .
Methods of Application
Biological assays and in vitro studies are conducted to evaluate the bioactivity of synthesized derivatives.
Results
Derivatives of 2-Phenylpyridin-3-ol have been reported to exhibit anti-cancer, antihypertensive, and antimicrobial activities .
Pharmacology
Application Summary
2-Phenylpyridin-3-ol is explored for its pharmacological properties, especially in the development of anticancer agents .
Methods of Application
It is used in the synthesis of novel drug candidates, which are then tested in clinical trials for efficacy and safety.
Results
Some derivatives have shown potential as clinical agents against various cancers when used alone or in combination with other drugs .
Materials Science
Application Summary
This compound is investigated for its applications in materials science, particularly in the development of new materials with specific electronic or optical properties .
Methods of Application
It is used in the synthesis of organic electronic materials, with its properties characterized by advanced spectroscopic methods.
Results
The compound contributes to the creation of materials with desirable conductive or luminescent properties, useful in electronics and photonics .
Environmental Science
Application Summary
2-Phenylpyridin-3-ol is studied for its environmental impact, particularly its role in the degradation of pollutants .
Methods of Application
Environmental samples are treated with the compound to study its effectiveness in degrading harmful substances.
Results
The compound’s derivatives may play a role in the biodegradation of environmental pollutants, aiding in the cleanup of contaminated sites .
Analytical Methods
Application Summary
In analytical chemistry, 2-Phenylpyridin-3-ol is used as a standard or reagent in various chromatographic and spectroscopic methods .
Methods of Application
It serves as a calibration standard in methods like HPLC and LC-MS to ensure the accuracy and precision of analytical results.
Results
The use of 2-Phenylpyridin-3-ol in analytical methods enhances the reliability of measurements and the identification of complex mixtures .
This analysis showcases the versatility of 2-Phenylpyridin-3-ol in scientific research, with applications spanning multiple disciplines and contributing to advancements in each field.
Computational Chemistry
Application Summary
“2-Phenylpyridin-3-ol” is used in computational chemistry to model interactions with biological targets and predict pharmacokinetic properties .
Methods of Application
Molecular docking simulations and pharmacokinetic predictions are performed using software like Amber and GROMACS.
Results
The simulations help in understanding the binding affinities and potential bioavailability of the compound’s derivatives .
Organic Electronics
Application Summary
This compound is explored for its utility in organic light-emitting diodes (OLEDs) and other organic electronic devices due to its photophysical properties .
Methods of Application
It is incorporated into the active layers of OLEDs, and its performance is evaluated through electroluminescence efficiency measurements.
Results
Derivatives of “2-Phenylpyridin-3-ol” have shown to improve the efficiency and stability of OLED devices .
Nanotechnology
Application Summary
“2-Phenylpyridin-3-ol” is investigated for its role in the synthesis of nanomaterials, particularly in the formation of metal-organic frameworks (MOFs) .
Methods of Application
It acts as a ligand in MOFs synthesis, with its coordination behavior studied using X-ray diffraction and electron microscopy.
Results
The resulting MOFs exhibit unique structural and functional properties, useful in gas storage and separation .
Photocatalysis
Application Summary
The compound is studied for its photocatalytic applications, especially in the degradation of organic pollutants under light irradiation .
Methods of Application
Photocatalytic experiments are conducted, where “2-Phenylpyridin-3-ol” is used as a sensitizer in the presence of a semiconductor.
Results
The compound enhances the photocatalytic efficiency, leading to faster degradation rates of pollutants .
Drug Design
Application Summary
“2-Phenylpyridin-3-ol” serves as a scaffold in the design of new drug molecules, particularly in the search for novel central nervous system (CNS) agents .
Methods of Application
It is used as a core structure to which various substituents are added, altering the compound’s pharmacological profile.
Results
Some designed molecules based on “2-Phenylpyridin-3-ol” show promising activity as CNS agents in preliminary biological evaluations .
Agrochemistry
Application Summary
In agrochemistry, “2-Phenylpyridin-3-ol” derivatives are examined for their potential use as herbicides or pesticides .
Methods of Application
Synthetic derivatives are tested for their bioactivity against various agricultural pests and weeds.
Results
Certain derivatives demonstrate significant bioactivity, indicating their potential as agrochemical agents .
These additional applications further illustrate the broad utility of “2-Phenylpyridin-3-ol” in various scientific and industrial fields.
Molecular Modeling
Application Summary
“2-Phenylpyridin-3-ol” is employed in molecular modeling to understand the structure-activity relationship of chemical compounds .
Methods of Application
Molecular dynamics simulations and quantum mechanical calculations are performed to predict the behavior of molecules.
Results
The modeling provides insights into the stability and reactivity of the compound and its derivatives .
Forensic Science
Application Summary
In forensic science, “2-Phenylpyridin-3-ol” can be used as a chemical marker to trace the presence of certain substances .
Methods of Application
It is detected in samples using techniques like gas chromatography-mass spectrometry (GC-MS).
Results
The presence of “2-Phenylpyridin-3-ol” in samples can lead to the identification of specific chemical compounds related to forensic cases .
Catalysis
Application Summary
This compound is studied for its role as a ligand in catalytic systems, particularly in cross-coupling reactions .
Methods of Application
“2-Phenylpyridin-3-ol” is used to synthesize catalysts, and their efficiency is tested in various organic reactions.
Results
Catalysts containing “2-Phenylpyridin-3-ol” show enhanced activity and selectivity in chemical transformations .
Quantum Dots
Application Summary
“2-Phenylpyridin-3-ol” is involved in the synthesis of quantum dots, which are used in high-tech applications like imaging and sensing .
Methods of Application
The compound is used to stabilize the surface of quantum dots during their synthesis.
Results
The treated quantum dots exhibit improved optical properties and stability, making them suitable for various technological applications .
Solar Energy
Application Summary
In the field of solar energy, “2-Phenylpyridin-3-ol” derivatives are investigated for their use in solar cells .
Methods of Application
The compound is incorporated into the active layer of organic photovoltaic cells to enhance their light absorption and conversion efficiency.
Results
Solar cells with “2-Phenylpyridin-3-ol” show increased power conversion efficiencies, contributing to the development of renewable energy technologies .
Sensor Technology
Application Summary
“2-Phenylpyridin-3-ol” is utilized in the development of chemical sensors for the detection of ions or molecules .
Methods of Application
It is used as a sensing element in electrochemical sensors, where its interaction with target analytes is measured.
Results
Sensors based on “2-Phenylpyridin-3-ol” demonstrate high sensitivity and selectivity for specific analytes .
安全和危害
属性
IUPAC Name |
2-phenylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRHRMPFHJXSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186728 | |
| Record name | 3-Pyridinol, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyridin-3-ol | |
CAS RN |
3308-02-9 | |
| Record name | 2-Phenyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3308-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinol, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinol, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

